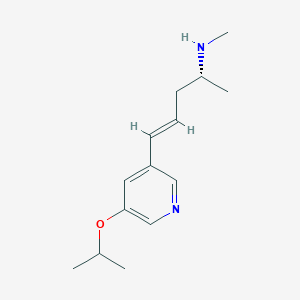
(R,E)-5-(5-Isopropoxypyridin-3-yl)-N-methylpent-4-en-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(R,E)-5-(5-Isopropoxypyridin-3-yl)-N-methylpent-4-en-2-amine is a synthetic organic compound that belongs to the class of amines. This compound features a pyridine ring substituted with an isopropoxy group and a pent-4-en-2-amine chain. The stereochemistry is defined by the (R,E) configuration, indicating the specific spatial arrangement of the atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (R,E)-5-(5-Isopropoxypyridin-3-yl)-N-methylpent-4-en-2-amine typically involves multi-step organic reactions. One possible route could include:
Formation of the Pyridine Ring: Starting with a suitable precursor, the pyridine ring can be synthesized through cyclization reactions.
Introduction of the Isopropoxy Group: The isopropoxy group can be introduced via nucleophilic substitution reactions.
Formation of the Pent-4-en-2-amine Chain: This can be achieved through a series of reactions including alkylation and amination.
Stereochemical Control: The (R,E) configuration can be controlled using chiral catalysts or specific reaction conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
(R,E)-5-(5-Isopropoxypyridin-3-yl)-N-methylpent-4-en-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxides, while substitution could introduce new functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (R,E)-5-(5-Isopropoxypyridin-3-yl)-N-methylpent-4-en-2-amine can be used as a building block for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.
Biology
In biological research, this compound might be used to study its effects on various biological systems, including its interaction with enzymes and receptors.
Medicine
Potential medicinal applications could include its use as a pharmaceutical intermediate or as a lead compound for drug development.
Industry
In industry, the compound could be used in the synthesis of agrochemicals, dyes, or other specialty chemicals.
Wirkmechanismus
The mechanism of action of (R,E)-5-(5-Isopropoxypyridin-3-yl)-N-methylpent-4-en-2-amine would depend on its specific interactions with molecular targets. This could involve binding to receptors, inhibiting enzymes, or modulating signaling pathways. Detailed studies would be required to elucidate these mechanisms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (R,E)-5-(5-Methoxypyridin-3-yl)-N-methylpent-4-en-2-amine
- (R,E)-5-(5-Ethoxypyridin-3-yl)-N-methylpent-4-en-2-amine
Uniqueness
The uniqueness of (R,E)-5-(5-Isopropoxypyridin-3-yl)-N-methylpent-4-en-2-amine lies in its specific isopropoxy substitution and its stereochemistry
Eigenschaften
Molekularformel |
C14H22N2O |
|---|---|
Molekulargewicht |
234.34 g/mol |
IUPAC-Name |
(E,2R)-N-methyl-5-(5-propan-2-yloxypyridin-3-yl)pent-4-en-2-amine |
InChI |
InChI=1S/C14H22N2O/c1-11(2)17-14-8-13(9-16-10-14)7-5-6-12(3)15-4/h5,7-12,15H,6H2,1-4H3/b7-5+/t12-/m1/s1 |
InChI-Schlüssel |
RPCVIAXDAUMJJP-HOSRBBHYSA-N |
Isomerische SMILES |
C[C@H](C/C=C/C1=CC(=CN=C1)OC(C)C)NC |
Kanonische SMILES |
CC(C)OC1=CN=CC(=C1)C=CCC(C)NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


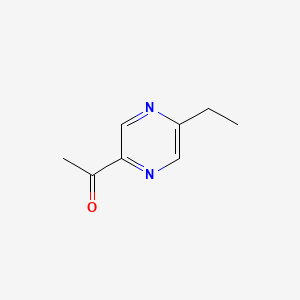
![6-Chloro-8-(methylthio)imidazo[1,2-B]pyridazine-3-carbonitrile](/img/structure/B13030547.png)
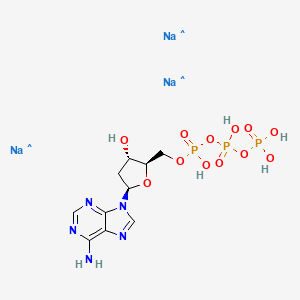
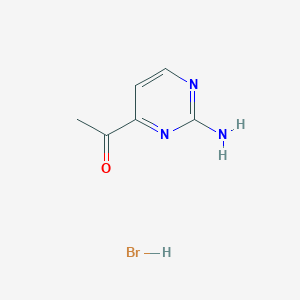
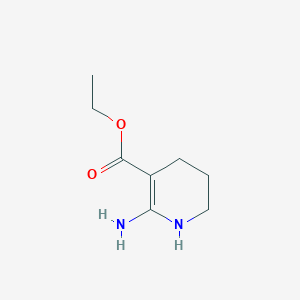
![2-Azabicyclo[4.1.0]heptane-5-carboxylic acid](/img/structure/B13030565.png)
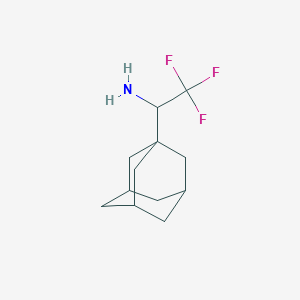
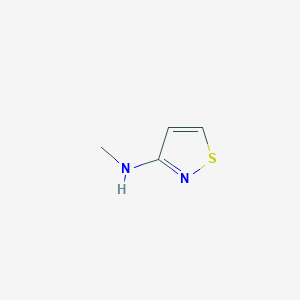
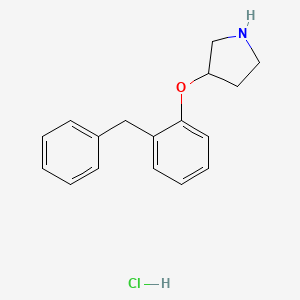
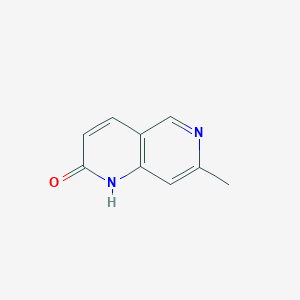
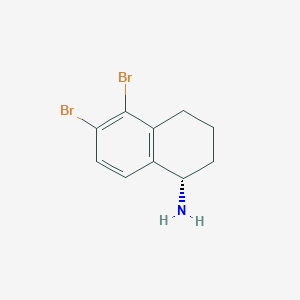

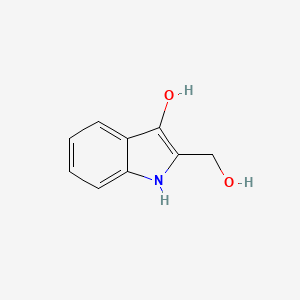
![2-(5-Bromo-2H-benzo[D][1,2,3]triazol-2-YL)acetic acid](/img/structure/B13030610.png)
